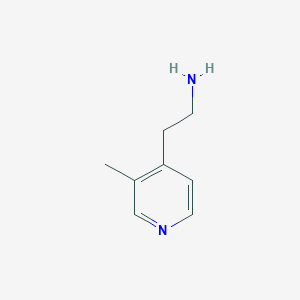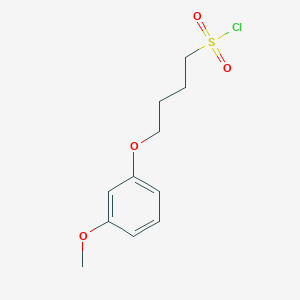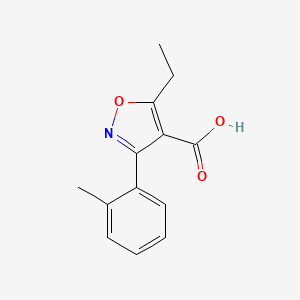
(5-Methyl-1,3-oxazol-4-yl)methanamine
Descripción general
Descripción
“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9ClN2O . It is used in the field of medicinal chemistry and is a part of many pharmaceutical compounds .
Synthesis Analysis
The synthesis of “(5-Methyl-1,3-oxazol-4-yl)methanamine” and its derivatives involves various chemical reactions. For instance, the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes gives 5-aryloxazoles . The synthesis process can be influenced by factors such as the type of solvent used .Molecular Structure Analysis
The molecular structure of “(5-Methyl-1,3-oxazol-4-yl)methanamine” consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
The chemical reactions involving “(5-Methyl-1,3-oxazol-4-yl)methanamine” are complex and can involve multiple steps. For example, one method involves the reaction of α-bromo ketones and amines .Physical And Chemical Properties Analysis
“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a solid at room temperature . Its molecular weight is 148.59 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The oxazole derivatives, including “(5-Methyl-1,3-oxazol-4-yl)methanamine”, have shown promising antimicrobial properties. They have been tested against a range of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The ability of these compounds to inhibit microbial growth makes them valuable for developing new antibiotics and antifungal agents .
Anticancer Potential
Oxazole derivatives are known to exhibit anticancer activities. They can interact with various biological targets, including enzymes and proteins, which are crucial in the proliferation of cancer cells. The synthesis of new oxazole-based compounds and their evaluation in cancer models can lead to the discovery of novel anticancer drugs .
Anti-Inflammatory Properties
The anti-inflammatory properties of oxazole derivatives are significant for the treatment of chronic inflammatory diseases. These compounds can act as inhibitors of enzymes like COX-2, which are involved in the inflammatory process. This application is particularly relevant in the development of new anti-inflammatory medications .
Antioxidant Effects
Oxazole compounds have been reported to possess antioxidant properties. They can neutralize free radicals and oxidative species, which are implicated in various diseases and aging processes. Research in this area could lead to the development of antioxidant supplements or treatments for oxidative stress-related conditions .
Antidiabetic Activity
Some oxazole derivatives have shown potential in the management of diabetes. They can modulate the activity of enzymes and receptors involved in glucose metabolism, offering a new approach to antidiabetic therapy. This application is crucial given the rising prevalence of diabetes globally .
Antiobesity Applications
The role of oxazole derivatives in weight management and the treatment of obesity is an emerging field of study. These compounds can influence metabolic pathways associated with fat storage and energy expenditure, making them candidates for antiobesity drugs .
Antiviral Research
Recent studies have explored the antiviral capabilities of oxazole derivatives, especially in the context of the SARS-CoV-2 pandemic. These compounds have been evaluated for their ability to inhibit viral entry into host cells, which is a critical step in viral infection. The findings could contribute to the development of new antiviral therapies .
Enzyme Inhibition
Oxazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. This property is exploited in drug design, where specific enzyme targets are inhibited to treat diseases. For example, tyrosine kinase inhibitors are used in cancer therapy, and oxazole-based compounds have been investigated for this purpose .
Direcciones Futuras
The future directions for “(5-Methyl-1,3-oxazol-4-yl)methanamine” could involve further exploration of its potential uses in medicinal chemistry, given its presence in various pharmaceutical compounds . More research could also be conducted to better understand its synthesis process and chemical reactions .
Propiedades
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLDCRFUVVQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3-oxazol-4-yl)methanamine | |
CAS RN |
1056162-11-8 | |
| Record name | (5-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





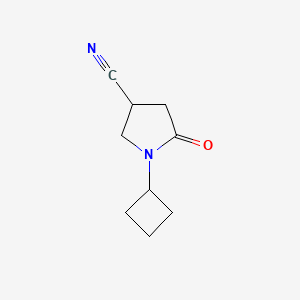

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
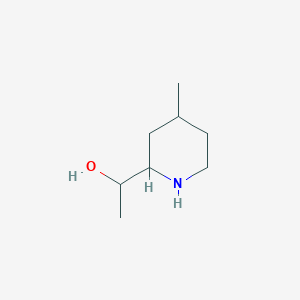
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
